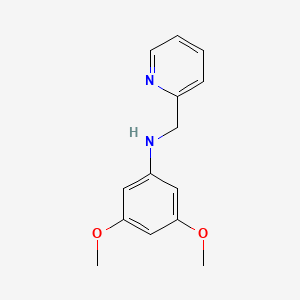

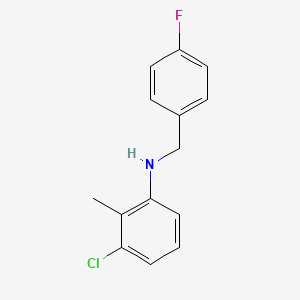

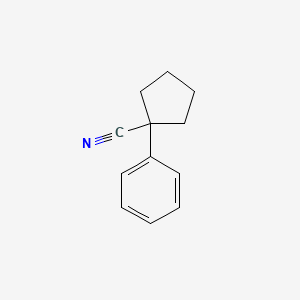

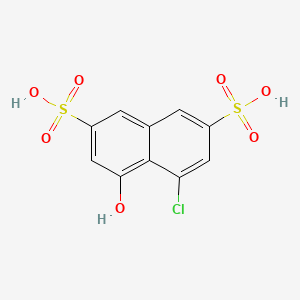

![molecular formula C8H4IN3 B1345282 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 956485-59-9](/img/structure/B1345282.png)

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

While none of the provided papers directly discuss 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, they do provide insights into related pyrrolopyridine derivatives, which can be useful for understanding the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives often involves multi-step reactions with high yields. For example, the synthesis of 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles was achieved by reacting a hydroxy-dioxo-phenyl-tetrahydropyrrolopyridine with alcohols in the presence of p-toluenesulfonic acid . Similarly, the synthesis of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine involved a four-step reaction, with the structure confirmed by various spectroscopic methods and X-ray diffraction analysis . These methods could potentially be adapted for the synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Molecular Structure Analysis

X-ray crystallographic analysis has been used to unambiguously establish the structures of pyrrolopyridine derivatives . Density functional theory (DFT) calculations can also be employed to predict the optimal molecular structure, as demonstrated for 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine . These techniques would likely be applicable to determine the molecular structure of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Chemical Reactions Analysis

Pyrrolopyridine derivatives can undergo various chemical reactions. For instance, the reaction of 4-lithiopyridine-3-carbonitrile with aromatic tertiary amides yielded 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives . The Friedlander reaction has been used to transform 4-amino-1H-pyrrole-3-carbonitrile derivatives into substituted pyrrolo[3,2-b]pyridines . These reactions could provide insights into the reactivity of the iodo-substituted pyrrolopyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives can be explored through spectroscopic methods such as FT-IR, NMR, and mass spectrometry . Photoelectron spectroscopy combined with computational methods can elucidate the electronic structure of these compounds . The fluorescence properties of pyridine derivatives have been studied in various solvents, which can affect their emission spectra . These analyses could be relevant to understanding the properties of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Aplicaciones Científicas De Investigación

-

Drug Discovery : It may serve as a building block in the synthesis of pharmaceuticals, especially those targeting kinases like FGFR1, 2, and 3 .

-

Immunomodulation : This compound has been studied for its potential as an immunomodulator, particularly targeting Janus Kinase 3 (JAK3) . JAK3 is crucial for the signaling of a group of cytokines that are important for the immune system, and inhibitors of JAK3 can be used to treat immune diseases such as organ transplantation .

-

Synthetic Chemistry : It can be used in the synthesis of various heterocyclic compounds. For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their properties .

-

Pharmacology : As a structural motif, 1H-pyrrolo[2,3-b]pyridine derivatives are often explored for their pharmacological activities. The iodo and carbonitrile groups could be points of further chemical modification to create new drugs .

-

Catalysis : Derivatives of this compound might be used in catalytic processes to synthesize other complex organic molecules .

-

Organic Synthesis : It can be used as a precursor for synthesizing various organic compounds, including those with potential biological activity .

-

Medicinal Chemistry : This compound may be used in the design and synthesis of new drugs, particularly targeting abnormal activation of FGFR signaling pathways in cancer therapy .

-

Chemical Biology : It could be involved in the study of biological systems through chemical probes derived from this compound .

-

Photophysics : Due to its structural properties, it might be used in the study of light-matter interactions in materials science .

-

Catalysis Research : This compound could be used in catalytic processes, particularly in the development of new catalytic systems for organic transformations .

-

Environmental Chemistry : It may be used in the development of sensors or indicators for environmental monitoring due to its reactivity and potential for forming colored derivatives .

Propiedades

IUPAC Name |

3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSYSBAEUNYLCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1C#N)C(=CN2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640149 |

Source

|

| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

CAS RN |

956485-59-9 |

Source

|

| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

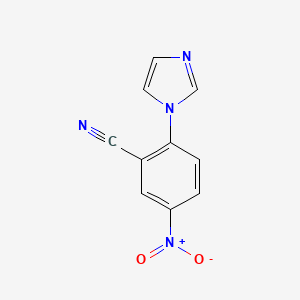

![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)